{[(2E)-3-phenylprop-2-enoyl]amino}acetic acid
Overview
Description
{[(2E)-3-phenylprop-2-enoyl]amino}acetic acid is an organic compound that features both an amide and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2E)-3-phenylprop-2-enoyl]amino}acetic acid typically involves the condensation of cinnamic acid with glycine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Condensation Reaction: Cinnamic acid reacts with glycine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(2E)-3-phenylprop-2-enoyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the cinnamoyl moiety can be reduced to form the corresponding saturated amide.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated amides.
Substitution: Formation of esters or secondary amides.
Scientific Research Applications
{[(2E)-3-phenylprop-2-enoyl]amino}acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of {[(2E)-3-phenylprop-2-enoyl]amino}acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the amide and carboxylic acid functional groups, which form hydrogen bonds and other interactions with the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: Shares the cinnamoyl moiety but lacks the amide and glycine components.
Phenylalanine: Contains a phenyl group and an amino acid structure but lacks the cinnamoyl moiety.
N-Phenylglycine: Contains the phenyl and glycine components but lacks the cinnamoyl moiety.
Uniqueness
{[(2E)-3-phenylprop-2-enoyl]amino}acetic acid is unique due to its combination of the cinnamoyl moiety with an amino acid structure. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
IUPAC Name |
2-(3-phenylprop-2-enoylamino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAADMLWHGMUGQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316763 | |
Record name | Cinnamoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16534-24-0 | |
Record name | Cinnamoylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16534-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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